molecular formula C6H10O5 B12436289 (2R,5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one

(2R,5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one

Cat. No.: B12436289
M. Wt: 162.14 g/mol
InChI Key: UHPMJDGOAZMIID-VWKADWDDSA-N
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Description

(2R,5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one is a chemical compound with a unique structure that includes multiple hydroxyl groups and a six-membered oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of glucose as a starting material, which undergoes a series of chemical reactions including oxidation and reduction to form the desired compound. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use. The industrial production process may also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols. Substitution reactions can result in the formation of halogenated compounds or amines.

Scientific Research Applications

(2R,5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antiviral or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one: Unique due to its specific stereochemistry and functional groups.

    Glucose: Similar structure but different functional groups and stereochemistry.

    Fructose: Another sugar with a similar ring structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of hydroxyl groups and oxane ring, which gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2R,5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

InChI

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5?,6-/m1/s1

InChI Key

UHPMJDGOAZMIID-VWKADWDDSA-N

Isomeric SMILES

C1[C@H](C(O[C@H](C1=O)O)CO)O

Canonical SMILES

C1C(C(OC(C1=O)O)CO)O

Origin of Product

United States

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